![molecular formula C15H15NO4S B3016297 4-甲基-3-[(2-甲苯基)磺酰胺基]苯甲酸 CAS No. 884990-92-5](/img/structure/B3016297.png)

4-甲基-3-[(2-甲苯基)磺酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

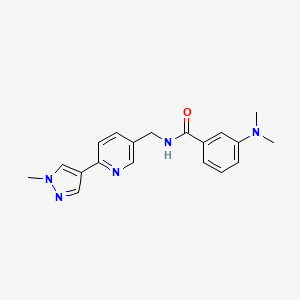

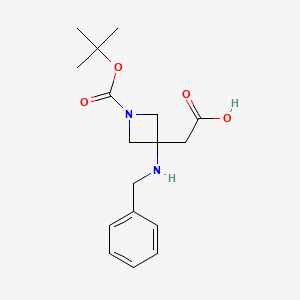

“4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C15H15NO4S . It is also known by other names such as “4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid” and "Benzoic acid, 4-methyl-3-[[(2-methylphenyl)amino]sulfonyl]-" .

Molecular Structure Analysis

The molecular structure of “4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid” consists of a benzoic acid core with a methyl group at the 4-position and a sulfamoyl group at the 3-position . The sulfamoyl group is further substituted with a 2-methylphenyl group .Physical And Chemical Properties Analysis

The molecular weight of “4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid” is 305.35 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用

- Methyl-PPE exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor growth by interfering with cell signaling pathways . Further studies explore its potential as a targeted therapy for specific cancer types.

- Inflammation plays a crucial role in various diseasesMethyl-PPE has been studied for its anti-inflammatory properties, potentially modulating inflammatory responses and providing therapeutic benefits. Researchers aim to understand its mechanisms and develop novel treatments.

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damageMethyl-PPE has shown neuroprotective effects in preclinical models, suggesting its potential in preventing or slowing down neurodegeneration . Further investigations are ongoing.

- Methyl-PPE exhibits antibacterial and antifungal properties. Researchers have explored its efficacy against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. Novel antimicrobial agents based on this compound are being explored.

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotection

Antibacterial and Antifungal Activity

These applications highlight the versatility and potential of 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid in scientific research. As investigations continue, we may uncover additional uses and therapeutic avenues for this intriguing compound. 🌟

作用机制

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Similar compounds are known to induce changes at the molecular level, such as the ubiquitination and proteasomal degradation of certain proteins .

属性

IUPAC Name |

4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)16-21(19,20)14-9-12(15(17)18)8-7-11(14)2/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGFYVUXTDCCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)